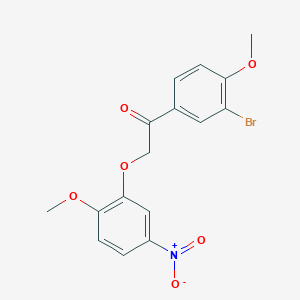
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone is a chemical compound that belongs to the family of phenyl ketones. This compound has been studied extensively due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenases and lipoxygenases, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects:
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone has been shown to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the growth of certain cancer cells, including breast cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone in lab experiments is its potential applications in the synthesis of other compounds. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires several purification steps.
Future Directions
There are several future directions for research involving 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone. One potential direction is to study its potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis. Additionally, further research can be conducted to explore its anti-cancer properties and potential applications in cancer therapy. Another potential direction is to develop more efficient and cost-effective synthesis methods for this compound. Finally, further research can be conducted to explore its potential applications in bioimaging and other biomedical applications.
Conclusion:
In conclusion, 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties and has been used as a precursor in the synthesis of other compounds. Further research is needed to explore its potential applications in the treatment of inflammatory disorders and cancer therapy, as well as to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone can be achieved through a multi-step process involving several chemical reactions. The first step involves the synthesis of 3-bromo-4-methoxyaniline, which is then reacted with 2-methoxy-5-nitrophenol to obtain 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone. The process involves several purification steps, including recrystallization and column chromatography.
Scientific Research Applications
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone has been extensively studied for its potential applications in scientific research. It has been used as a precursor in the synthesis of other compounds, including 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxyphenoxy)ethanone, which has been shown to have anti-inflammatory properties. Additionally, 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone has been used in the synthesis of fluorescent dyes for bioimaging applications.
properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO6/c1-22-14-5-3-10(7-12(14)17)13(19)9-24-16-8-11(18(20)21)4-6-15(16)23-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGKILMPYJVWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B7538893.png)
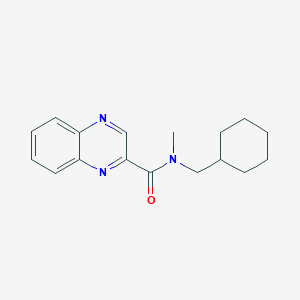
![1-[2-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B7538900.png)
![2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B7538907.png)
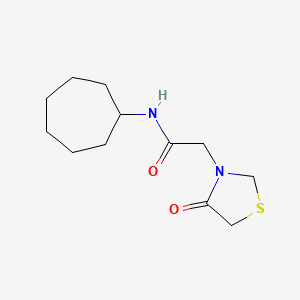
![(4-Chloro-1-methylpyrrol-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7538923.png)

![[4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7538934.png)
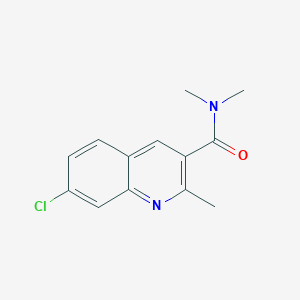
![4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile](/img/structure/B7538973.png)
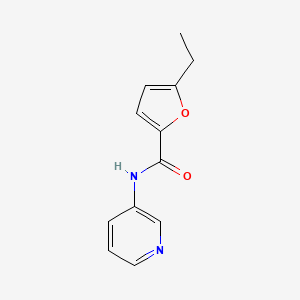
![N-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7538980.png)